molecular formula C10H8N2O2S B8676207 4-Methyl-5-(4-pyridinyl)-thiazole-2-carboxylic acid

4-Methyl-5-(4-pyridinyl)-thiazole-2-carboxylic acid

Cat. No. B8676207
M. Wt: 220.25 g/mol
InChI Key: HEOFSJSEPHESIY-UHFFFAOYSA-N
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Patent
US04804668

Procedure details

Potasium hydroxide (1 g) was added to a stirred solution of methyl 4-methyl-5-(4-pyridinyl)-thiazole-2-carboxylate (2 g) in methanol (50 ml) at room temperature and the mixture was stirred at room temperature for 1.5 hours, diluted with water (150 ml), and washed with chloroform. Then the solution was adjusted to pH 3 to 4 by addition of 2N hydrochloric acid aqueous solution. The resulting precipitate was collected by filtration, and air-dried to give 4-methyl-5-(4-pyridinyl)-thiazole-2-carboxylic acid (1.8 g, 96%) as colorless powder.
Quantity
1 g
Type
reactant
Reaction Step One
Name
methyl 4-methyl-5-(4-pyridinyl)-thiazole-2-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][C:4]1[N:5]=[C:6]([C:15]([O:17]C)=[O:16])[S:7][C:8]=1[C:9]1[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=1>CO.O>[CH3:3][C:4]1[N:5]=[C:6]([C:15]([OH:17])=[O:16])[S:7][C:8]=1[C:9]1[CH:10]=[CH:11][N:12]=[CH:13][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[K+]
Name
methyl 4-methyl-5-(4-pyridinyl)-thiazole-2-carboxylate
Quantity
2 g
Type
reactant
Smiles
CC=1N=C(SC1C1=CC=NC=C1)C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with chloroform
ADDITION
Type
ADDITION
Details
Then the solution was adjusted to pH 3 to 4 by addition of 2N hydrochloric acid aqueous solution
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC=1N=C(SC1C1=CC=NC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.